Alisol B 23-acetate

Description

Natural Occurrence and Significance in Phytochemistry

Alisol B 23-acetate is predominantly found in the rhizomes of Alisma orientale (Sam.) Juzep., a plant commonly known as Ze Xie in traditional Chinese medicine. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov The dried rhizomes of Alisma species, collectively referred to as Alismatis rhizoma, have a long history of use in East Asian traditional medicine for various ailments, including inflammatory and vascular diseases. researchgate.netnih.gov this compound is considered one of the major bioactive constituents in Rhizoma Alismatis, contributing to the plant's reported pharmacological activities. frontiersin.org Other Alisma species, such as Alisma lanceolatum and Alisma plantago-aquatica, have also been reported to contain this compound. nih.govresearchgate.netrsc.org

The presence of triterpenoids, including this compound, is a significant aspect of the phytochemistry of Alisma species. frontiersin.orgnih.gov These compounds are considered dominant components and have been studied for their various bioactivities. frontiersin.orgnih.gov

A summary of natural sources is presented in the table below:

| Source Plant Species | Part Used |

| Alisma orientale | Rhizomes |

| Alisma lanceolatum | Reported |

| Alisma plantago-aquatica | Reported |

Overview of Preclinical Research Landscape for this compound

Preclinical research on this compound has explored a range of potential therapeutic areas, primarily focusing on its anti-inflammatory, hepatoprotective, anti-tumor, and lipid-regulating effects. These studies have been conducted using various in vitro and in vivo models to elucidate the biological activities and underlying mechanisms of this compound.

Anti-inflammatory Activity: Studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the activation of mast cells, which are involved in allergic reactions. mdpi.combiomolther.org Research has demonstrated that this compound can decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. frontiersin.orgfrontiersin.orgmdpi.commedscimonit.comresearchgate.netnih.gov The compound has been observed to suppress signaling pathways like TLR/NF-κB/MAPK and Akt/IKK/NF-κB, which are central to inflammatory responses. frontiersin.orgmdpi.com

Hepatoprotective Activity: this compound has shown protective effects against liver injury in preclinical models. It has been investigated for its effects on conditions such as carbon tetrachloride-induced hepatotoxicity and non-alcoholic steatohepatitis (NASH). nih.govnih.govnih.govrsc.org The hepatoprotective mechanisms appear to involve the activation of the farnesoid X receptor (FXR), which plays a key role in bile acid homeostasis and liver regeneration. frontiersin.orgnih.govnih.govnih.govrsc.org this compound has been shown to regulate transporters and enzymes involved in bile acid metabolism and reduce hepatic lipid accumulation, inflammation, and fibrosis. nih.govnih.govnih.govrsc.org

Anti-tumor Activity: Preclinical studies have explored the potential of this compound in inhibiting the growth of various cancer cell lines, including ovarian, colon, lung, and gastric cancer cells. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com Research suggests that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com Mechanisms identified include influencing pathways such as PI3K/Akt/mTOR and MAPK, promoting ROS generation, and regulating cell cycle progression. medchemexpress.comfrontiersin.orgnih.govresearchgate.netdovepress.comspandidos-publications.com

Lipid-Regulating Effects: this compound has demonstrated effects on lipid metabolism. Studies in hyperlipidemia and atherosclerosis models have indicated that it can help regulate lipid levels. frontiersin.orgnih.govnih.govscilit.comfrontiersin.orgaging-us.com Mechanisms may involve influencing the expression of genes related to cholesterol efflux and lipid metabolism, such as ABCG5/G8 and LXRα. nih.govscilit.comaging-us.com

Other Research Findings: Beyond the primary areas, preclinical research has also investigated this compound's effects on intestinal barrier function, kidney ischemia-reperfusion injury, and allergic asthma. medchemexpress.comfrontiersin.orgbiomolther.orgfrontiersin.org It has also shown antibacterial and antiviral activities, including inhibitory effects against coronaviruses in preclinical models. medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

A summary of preclinical research findings is presented in the table below:

| Research Area | Observed Effects | Proposed Mechanisms |

| Anti-inflammatory | Inhibition of mast cell activation; decreased pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β). frontiersin.orgfrontiersin.orgmdpi.commedscimonit.comresearchgate.netnih.gov | Suppression of TLR/NF-κB/MAPK and Akt/IKK/NF-κB signaling pathways. frontiersin.orgmdpi.com |

| Hepatoprotective | Protection against liver injury (e.g., CCl4-induced, NASH); reduced hepatic lipid accumulation, inflammation, fibrosis. nih.govnih.govnih.govrsc.org | Activation of Farnesoid X receptor (FXR); regulation of bile acid transporters and enzymes. frontiersin.orgnih.govnih.govnih.govrsc.org |

| Anti-tumor | Inhibition of cancer cell viability, proliferation, migration; induction of apoptosis in various cancer cell lines. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com | Modulation of PI3K/Akt/mTOR and MAPK pathways; ROS generation; cell cycle arrest. medchemexpress.comfrontiersin.orgnih.govresearchgate.netdovepress.comspandidos-publications.com |

| Lipid-Regulating | Regulation of lipid levels; reduction of atherosclerotic lesions in models. frontiersin.orgnih.govnih.govscilit.comfrontiersin.orgaging-us.com | Influence on cholesterol efflux genes (ABCG5/G8); activation of LXRα. nih.govscilit.comaging-us.com |

| Intestinal Health | Amelioration of intestinal barrier dysfunction. frontiersin.org | Inhibition of TLR4-NOX1/ROS signaling pathway. frontiersin.org |

| Antiviral | Inhibitory effects against coronaviruses. researchgate.netnih.gov | Blocking viral entry; suppression of proinflammatory T cell responses. researchgate.netnih.gov |

These preclinical findings highlight this compound as a compound with multifaceted biological activities, warranting further investigation into its potential therapeutic applications.

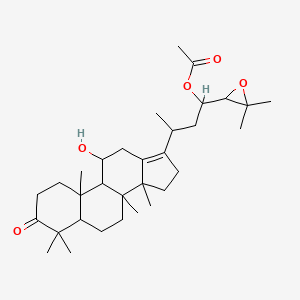

Structure

2D Structure

Properties

IUPAC Name |

[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)butyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAQXKIIGTTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-95-1 | |

| Record name | 26575-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bioproduction and Chemical Derivation of Alisol B 23 Acetate

Isolation and Extraction Methodologies from Alisma orientale Rhizomes

The isolation of Alisol B 23-acetate from Alisma orientale rhizomes typically involves extraction followed by purification techniques. Traditional methods often utilize alcohol extraction google.com. Modern approaches have explored optimized extraction methods to enhance yield and efficiency nih.govnih.gov.

Optimization of Extraction Parameters

Optimization of extraction parameters is crucial for maximizing the yield of this compound. Studies have investigated the effects of various factors, including solvent type, solvent concentration, liquid-solid ratio, extraction time, and extraction cycles nih.govnih.gov.

Response surface methodology (RSM) has been employed to optimize the flash-type extraction of this compound from Alismatis Rhizoma. One study identified optimal conditions as an ethanol (B145695) volume fraction of 80%, a liquid-solid ratio of 12:1, 4 extraction times, and an extraction duration of 114 seconds per time nih.gov. This method was reported to be stable, time-saving, efficient, and suitable for large-scale production, with the advantage of room temperature extraction preserving the compound's integrity nih.gov.

Another study utilizing RSM for optimizing the extraction of Alisol B and Alisol B acetate (B1210297) from Alismatis Rhizoma using methanol (B129727) found optimal conditions to be 81 minutes of extraction time, 76% methanol concentration, and 1.52g of sample weight nih.gov. Under these conditions, the predicted concentration of Alisol B derivatives was estimated to be 0.2388% nih.gov. Methanol was selected as an optimal solvent due to its ability to extract high concentrations of both Alisol B and Alisol B acetate nih.gov.

Here is a summary of optimized extraction parameters from research studies:

| Study | Method | Solvent | Solvent Concentration | Liquid-Solid Ratio | Extraction Times | Extraction Time per Cycle | Predicted Yield (%) |

| nih.gov | Flash-type (RSM) | Ethanol | 80% | 12:1 | 4 | 114 seconds | Not specified |

| nih.gov | Conventional (RSM) | Methanol | 76% | Not specified | Not specified | 81 minutes | 0.2388 (Alisol B derivatives) nih.gov |

Chromatographic Purification Techniques

Chromatographic techniques are essential for purifying this compound from crude plant extracts. Silica (B1680970) gel column chromatography is a common method used for enrichment google.com. Reversed-phase high-performance liquid chromatography (HPLC) is widely used for both analytical and preparative purification of this compound, allowing for its separation from other triterpenoids in the extract researchgate.netnih.gov. HPLC coupled with mass spectrometry (LC/MS) is used for identification and quantification researchgate.netnih.gov. Centrifugal partition chromatography coupled with evaporative light scattering detection (ELSD) has also been reported for the preparative isolation of Alisol B and this compound jst.go.jp. Crystallization, often from solvents like ethyl acetate, is a subsequent step to obtain high-purity this compound google.com. Purity levels exceeding 98% have been achieved using optimized purification protocols involving alcohol extraction, ethyl acetate extraction, silica gel column chromatography, and cooling crystallization with ethyl acetate google.com.

Biosynthetic Pathways of Prototerpane-Type Triterpenoids

Protostane-type triterpenoids, including this compound, are synthesized in Alisma orientale through the mevalonic acid (MVA) pathway frontiersin.orgfrontiersin.org. This pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate (B85504) frontiersin.orgfrontiersin.org. Mevalonate is then converted to isopentenyl pyrophosphate (IPP), which isomerizes to dimethylallyl pyrophosphate (DMAPP) frontiersin.orgfrontiersin.org. The condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (AOFPPS) in A. orientale, produces geranyl pyrophosphate (GPP) frontiersin.orgfrontiersin.org. Squalene (B77637) is subsequently synthesized by squalene synthase (AOSS) frontiersin.orgfrontiersin.org. Squalene epoxidase (AOSE) then catalyzes the formation of 2,3-oxidosqualene, which is a key intermediate that cyclizes to form the protostane (B1240868) tetracyclic skeleton frontiersin.orgfrontiersin.org. AOFPPS and AOSS are considered rate-limiting enzymes in the biosynthesis of Alisma triterpenoids frontiersin.orgfrontiersin.org. Methyl jasmonate (MeJA) has been shown to regulate the biosynthesis of protostane triterpenes in A. orientale, potentially by influencing the expression of key enzymes in the MVA pathway researchgate.netnih.gov. Proteomic studies have identified differentially abundant proteins, including key enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene epoxidase (SE), oxidosqualene cyclase (OSC), and cytochrome P450s, that are potentially involved in protostane triterpene biosynthesis and are enriched upon MeJA treatment nih.gov.

Semi-synthesis and Derivatization Approaches for this compound Analogues

Semi-synthesis and derivatization approaches are employed to create analogues of this compound, often to explore structure-activity relationships and potentially enhance biological activities frontiersin.orgnih.gov. This compound itself can be considered a derivative of Alisol B, with an acetyl group at the C-23 position nih.gov. The natural presence of various alisol derivatives in Alisma species, such as Alisol A, Alisol B, Alisol A 24-acetate, and Alisol C 23-acetate, suggests potential natural derivatization processes within the plant frontiersin.orgresearchgate.netmedchemexpress.com. Research has focused on designing and synthesizing Alisol B derivatives to investigate their potential therapeutic applications nih.gov. These studies involve structural modifications of the Alisol B skeleton to yield novel compounds with altered properties nih.gov.

Pharmacological Activities and Therapeutic Potential in Preclinical Models of Alisol B 23 Acetate

Anti-inflammatory Effects of Alisol B 23-acetate

The anti-inflammatory activities of this compound have been observed in various preclinical models, where it has been shown to modulate key components of the inflammatory response. frontiersin.orgmedchemexpress.com

Modulation of Cytokine Production and Inflammatory Mediators

This compound has been found to significantly regulate the production of pro-inflammatory and anti-inflammatory cytokines. In cellular models, it dose-dependently reduces the lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in Caco-2 intestinal cells. frontiersin.org Similarly, in a model of non-small cell lung cancer, this compound was shown to inhibit the polarization of macrophages to the pro-inflammatory M1 type and reverse the induction of M2 macrophages, affecting the secretion of IL-6, IL-1β, IL-10, and Transforming Growth Factor-beta (TGF-β). dovepress.comtandfonline.com

In animal models, this compound has been observed to decrease serum levels of TNF-α, IL-6, and IL-1β in mice with LPS-induced cardiac dysfunction. medchemexpress.com It also reduces serum levels of IL-12 and Interferon-gamma (IFN-γ) in atherosclerotic mice. medchemexpress.com In models of COVID-19, the compound was effective in reducing the pro-inflammatory cytokines Interleukin-17 (IL-17) and IFN-γ in peripheral blood. nih.govnih.gov Furthermore, in a mouse model of allergic asthma, this compound lowered the levels of Th1, Th2, and Th17 inflammatory cytokines in bronchoalveolar lavage fluid. researchgate.net

| Model System | Modulated Cytokines/Mediators | Observed Effect | Reference |

|---|---|---|---|

| LPS-induced Caco-2 Cells | TNF-α, IL-6, IL-1β | Reduced expression | frontiersin.org |

| Macrophage Polarization Model | IL-6, IL-1β, IL-10, TGF-β | Modulated expression, reversing M2 polarization | dovepress.comtandfonline.com |

| LPS-induced Sepsis Mice | TNF-α, IL-6, IL-1β | Decreased serum levels | medchemexpress.com |

| ApoE-/- Atherosclerotic Mice | IL-12, IFN-γ | Reduced serum levels | medchemexpress.com |

| COVID-19 Mouse Model | IL-17, IFN-γ | Reduced levels in peripheral blood | nih.gov |

| Allergic Asthma Mouse Model | Th1/Th2/Th17 Cytokines | Decreased levels in bronchoalveolar lavage fluid |

Impact on Specific Inflammatory Pathways in Cellular Models

Research into the molecular mechanisms of this compound has identified its interaction with key inflammatory signaling pathways. In Caco-2 cells stimulated with LPS, this compound was shown to inhibit the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1) signaling pathway. frontiersin.orgresearchgate.net This inhibition subsequently leads to a reduction in the generation of reactive oxygen species (ROS), which are significant contributors to inflammatory processes. frontiersin.orgresearchgate.net Studies have also implicated its role in modulating the NF-κB and Nrf2 pathways, which are critical regulators of the inflammatory and oxidative stress responses. escholarship.org In mast cells, which are key players in allergic reactions, this compound has been found to inhibit spleen tyrosine kinase (Syk), an essential component in the signaling cascade that leads to degranulation and the release of inflammatory mediators. researchgate.net

Anti-inflammatory Efficacy in Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in several animal models of inflammatory diseases.

Sepsis and Cardiac Dysfunction : In a mouse model of LPS-induced sepsis, this compound significantly improved the 48-hour survival rate. medchemexpress.com It also restored cardiac function and reduced inflammatory cell infiltration in the myocardial tissue by suppressing the TLR4/NOX2 pathway. medchemexpress.commedchemexpress.com

Allergic Asthma : In an ovalbumin-induced allergic asthma mouse model, administration of the compound lowered pulmonary resistance and reduced the infiltration of immune cells in the lungs. exlibrisgroup.com It also suppressed inflammatory responses around the peribronchial and perivascular regions. researchgate.netexlibrisgroup.com

Atherosclerosis : In ApoE-/- mice, a model for atherosclerosis, this compound was found to alleviate inflammation, contributing to the amelioration of atherosclerotic lesions. medchemexpress.com

Allergic Reaction : The compound was shown to inhibit IgE-mediated vascular permeability and ear swelling in a passive cutaneous anaphylaxis (PCA) mouse model. medchemexpress.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| LPS-induced Sepsis | Improved survival rate, restored cardiac function, reduced myocardial inflammation. | medchemexpress.com |

| Allergic Asthma | Lowered pulmonary resistance, reduced immune cell counts and inflammation in the lungs. | exlibrisgroup.com |

| Atherosclerosis (ApoE-/- mice) | Reduced serum inflammatory markers (IL-12, IFN-γ). | medchemexpress.com |

| Passive Cutaneous Anaphylaxis | Inhibited IgE-mediated vascular permeability and ear swelling. | medchemexpress.com |

Anticancer Research on this compound

This compound has emerged as a compound of interest in oncology research, demonstrating cytotoxic activity against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest. medchemexpress.comnih.gov

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in multiple cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC) : In A549 lung cancer cells, it promotes apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This leads to an upregulation of the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis. nih.gov

Gastric Cancer : In AGS gastric cancer cells, this compound induces apoptosis through the mitochondrial pathway, characterized by the downregulation of Bcl-2 and survivin proteins and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.comingentaconnect.com This process is also associated with the activation of caspase-3 and -9 and an increase in ROS production. spandidos-publications.comingentaconnect.com

Colon Cancer : The compound induces apoptotic cell death in HCT116 and SW620 colon cancer cells, a process linked to the generation of ROS and the activation of the JNK signaling pathway. nih.gov

Liver Cancer : A quantitative proteomic study on HepG2 hepatoma cells revealed that this compound triggers cell death and apoptosis, potentially through the inhibition of the mTOR pathway. nih.gov

| Cancer Cell Line | Key Apoptotic Mechanisms | Reference |

|---|---|---|

| A549 (NSCLC) | Inhibition of PI3K/AKT/mTOR pathway; Upregulation of Bax/Bcl-2 ratio. | nih.gov |

| AGS (Gastric Cancer) | Mitochondrial pathway activation; Downregulation of Bcl-2 and survivin; Upregulation of Bax; Activation of caspase-3 and -9. | spandidos-publications.comingentaconnect.com |

| HCT116 & SW620 (Colon Cancer) | Induction of ROS generation; Activation of JNK pathway. | nih.gov |

| HepG2 (Liver Cancer) | Inhibition of mTOR signaling. | nih.govresearchgate.net |

Cell Cycle Arrest Mechanisms in Cancer Cells

In addition to inducing apoptosis, this compound has been found to inhibit cancer cell proliferation by causing cell cycle arrest, primarily in the G1 phase. nih.govnih.gov This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division.

In non-small cell lung cancer cells (A549) and human colon cancer cells, treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov Studies on ovarian cancer cells also confirmed its ability to induce G1 phase arrest. dntb.gov.ua The molecular basis for this effect is linked to the downregulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to reduce the protein levels of Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1. medchemexpress.comnih.gov These proteins are crucial for the progression of the cell cycle through the G1 phase. nih.gov

| Cancer Cell Line | Phase of Arrest | Molecular Mechanism | Reference |

|---|---|---|---|

| A549 (NSCLC) | G1 Phase | - | nih.gov |

| HCT116 & SW620 (Colon Cancer) | G1 Phase | - | nih.gov |

| Ovarian Cancer Cells | G1 Phase | Downregulation of CDK4, CDK6, Cyclin D1. | medchemexpress.comdntb.gov.ua |

| HepG2 (Liver Cancer) | G1 Phase | Downregulation of CDK4 and Cyclin D1. | nih.gov |

Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated notable capabilities in hindering the migration and invasion of various cancer cells, which are crucial processes in tumor metastasis. In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound significantly reduced both cell mobility and invasion. nih.gov Similar inhibitory effects on cell invasion and migration have been observed in hepatocellular carcinoma (HCC) cells, which were associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 activities. nih.gov Studies on ovarian cancer cell lines (A2780, A2780/Taxol, and HEY) also confirmed that this compound suppresses migration and invasion. medchemexpress.com The underlying mechanism for these effects in some cancer types appears to be linked to the PI3K/Akt signaling pathway. nih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Associated Mechanisms |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Significantly reduced cell mobility and invasion. nih.gov | - |

| Hepatocellular Carcinoma (HCC) | - | Inhibited cell invasion and migration. nih.gov | Downregulation of MMP-2 and MMP-9 activities; associated with PI3K/Akt pathway. nih.gov |

| Ovarian Cancer | A2780, A2780/Taxol, HEY | Suppressed migration and invasion. medchemexpress.com | Downregulation of MMP-2/9. medchemexpress.com |

Reversal of Multidrug Resistance in Neoplastic Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). This compound has been identified as a potential MDR reversal agent. nih.gov It has been shown to restore the sensitivity of P-gp-overexpressing cancer cell lines, specifically HepG2-DR and K562-DR, to various anti-tumor drugs. nih.gov The mechanism involves increasing the intracellular accumulation of chemotherapeutic agents, such as doxorubicin (B1662922), and slowing the efflux of P-gp substrates like rhodamine-123 from MDR cells. nih.gov this compound appears to interact directly with P-gp, as it inhibits the photoaffinity labeling of P-gp and stimulates its ATPase activity, suggesting it may be a substrate for the transporter. nih.gov This action helps to overcome the resistance of cancer cells to treatment. nih.gov

| MDR Cell Line(s) | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| HepG2-DR, K562-DR | Restored sensitivity to P-gp substrate anti-tumor agents. nih.gov | Increased intracellular doxorubicin accumulation and slowed rhodamine-123 efflux. nih.gov |

| - | Restored the ability of vinblastine (B1199706) to cause G2/M arrest in MDR cells. nih.gov | Inhibited photoaffinity labeling of P-gp and stimulated P-gp ATPase activity. nih.gov |

| - | Acts as a partial non-competitive inhibitor of P-gp. nih.gov | Inhibits the function of ABC drug efflux transporters. nih.gov |

Effects on Tumor Microenvironment Components in Preclinical Studies

The tumor microenvironment (TME) plays a critical role in cancer development, and this compound has been shown to modulate key components within it. Specifically, its effect on macrophage polarization is noteworthy. tandfonline.comnih.gov In preclinical models of non-small cell lung cancer, this compound promoted the polarization of macrophages towards an anti-tumor M1 phenotype and inhibited the pro-tumor M2 phenotype. tandfonline.comdovepress.com This shift in macrophage balance contributes to an anti-cancer environment by promoting cancer cell apoptosis and inhibiting invasion and migration. tandfonline.comnih.gov The study indicated that this compound achieves this by targeting CD11b/CD18. tandfonline.comdovepress.com By influencing the polarization of tumor-associated macrophages (TAMs), this compound can inhibit the development of lung cancer. tandfonline.com

Immunomodulatory Properties of this compound

Regulation of Immune Cell Responses

This compound exhibits immunomodulatory effects by directly influencing the behavior of immune cells. It has been found to suppress proinflammatory T-cell responses. nih.gov Specifically, in animal models of viral infection, the compound reduced the levels of proinflammatory cytokines such as interleukin 17 (IL-17) and interferon-gamma (IFNγ) in peripheral blood. nih.gov It also remarkably inhibited the secretions of IFNγ and IL-17 in cultured human and mouse lymphocytes in vitro. nih.gov Furthermore, as mentioned previously, it regulates the immune response within the tumor microenvironment by promoting the polarization of macrophages towards the M1 phenotype, which is involved in anti-tumor immunity. tandfonline.comdovepress.com

Impact on Hypersensitivity Reactions in Animal Models

The compound has demonstrated significant anti-allergic properties in various animal models of hypersensitivity. nih.gov In a mouse model of passive cutaneous anaphylaxis (PCA), an acute allergy model, this compound attenuated the allergic response. nih.govmdpi.com It has also shown efficacy in a mouse model of ovalbumin (OVA)-induced allergic asthma, where its administration lowered pulmonary resistance and reduced immune cell counts and inflammation. biomolther.org The mechanism behind these effects involves the inhibition of mast cell activation. nih.govmdpi.com this compound inhibits the degranulation of mast cells and decreases the synthesis and production of pro-inflammatory mediators like leukotriene C4 and interleukin-6. nih.govmdpi.com This is achieved by inhibiting spleen tyrosine kinase (Syk) and its downstream signaling pathways. mdpi.com

| Animal Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Passive Cutaneous Anaphylaxis (PCA) in mice | Attenuated allergic responses. nih.govmdpi.com | Inhibition of mast cell activation. nih.govmdpi.com |

| Ovalbumin (OVA)-induced allergic asthma in mice | Lowered pulmonary resistance, reduced immune cell counts and inflammation. biomolther.org | Suppression of immune responses in dendritic cells and mast cells. |

Hepatoprotective Investigations of this compound

This compound has been investigated for its liver-protective effects and has shown positive results in preclinical studies. nih.gov In a mouse model of acute hepatotoxicity induced by carbon tetrachloride (CCl4), this compound provided dose-dependent protection. nih.gov The protective mechanism is linked to the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.govnih.gov By activating FXR, the compound promotes hepatocyte proliferation and reduces hepatic bile acids by regulating the expression of transporters and synthetic enzymes. nih.gov Additionally, this compound induces the phosphorylation of STAT3, which leads to decreased hepatocyte apoptosis. nih.gov These findings suggest that the hepatoprotective effect of this compound is due to FXR and STAT3-mediated gene regulation. nih.gov Its role in activating FXR has also been noted in the context of protecting against non-alcoholic steatohepatitis (NASH). mdpi.com

Amelioration of Hepatic Steatosis and Fibrosis in Preclinical Models

This compound has shown considerable efficacy in mitigating non-alcoholic steatohepatitis (NASH), a condition characterized by fat accumulation, inflammation, and subsequent fibrosis in the liver. In a preclinical model where mice were fed a methionine and choline-deficient (MCD) diet to induce NASH, administration of this compound led to significant improvements. nih.govnih.gov The treatment dose-dependently decreased the elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver injury. nih.gov

Histological examination of the liver tissue from these models revealed that this compound treatment markedly reduced hepatic triglyceride accumulation, inflammatory cell infiltration, and the progression of liver fibrosis. nih.govnih.gov The mechanisms behind these effects are linked to the activation of the farnesoid X receptor (FXR), a nuclear receptor crucial for regulating lipid and bile acid metabolism. nih.govnih.gov The protective effects of this compound were mimicked by the known FXR agonist CDCA and nullified by the co-administration of the FXR antagonist guggulsterone, confirming the FXR-dependent nature of its action. nih.govnih.gov

Mechanistically, this compound influences lipid metabolism by decreasing hepatic lipogenesis—reducing the levels of SREBP-1c, FAS, ACC1, and SCD1—and simultaneously increasing lipid metabolism by inducing PPARα, CPT1α, ACADS, and LPL. nih.gov The reduction in inflammation was associated with decreased serum levels of inflammatory markers such as mKC and MCP-1. nih.gov

Table 1: Effects of this compound on Key Markers in a Mouse Model of NASH

| Parameter | Effect of this compound Treatment | Mechanism/Associated Pathway |

|---|---|---|

| Serum ALT & AST Levels | Significantly Decreased | Reduction of liver injury |

| Hepatic Triglyceride Accumulation | Significantly Reduced | Decreased hepatic lipogenesis (↓ SREBP-1c, FAS) |

| Inflammatory Cell Infiltration | Significantly Reduced | Decreased inflammatory markers (↓ mKC, MCP-1) |

| Hepatic Fibrosis | Significantly Reduced | Decreased expression of fibrosis markers |

| FXR Activation | Activated | Central mechanism for hepatoprotective effects |

Promotion of Liver Regeneration Mechanisms

The capacity of the liver to regenerate after injury is critical for recovery from conditions like surgical resection. This compound has been found to promote liver regeneration in mice following a partial hepatectomy. nih.govresearchgate.net The primary mechanism for this regenerative effect is the activation of the farnesoid X receptor (FXR). nih.govresearchgate.net

In a mouse model of partial hepatectomy, treatment with this compound dose-dependently accelerated hepatocyte proliferation. nih.gov This was evidenced by the upregulation of proteins essential for cell cycle progression, including forkhead box M1b (FoxM1b), Cyclin D1, and Cyclin B1. nih.govresearchgate.net Concurrently, it attenuated liver injury by reducing the accumulation of toxic hepatic bile acids. This is achieved by inhibiting the expression of Cyp7a1 (a key enzyme in bile acid synthesis) and inducing the efflux transporter Bsep. nih.gov The crucial role of FXR in this process was confirmed when the regenerative effects of this compound were abolished by the FXR antagonist guggulsterone and in experiments where FXR was silenced. nih.govresearchgate.net

Attenuation of Hepatotoxicity in Experimental Models

This compound demonstrates a protective role against chemically induced liver damage. In a mouse model of hepatotoxicity and cholestasis induced by alpha-naphthylisothiocyanate (ANIT), this compound provided significant protection. nih.gov The compound's protective action is attributed to its ability to activate FXR, which in turn regulates the transporters and enzymes involved in maintaining bile acid homeostasis. nih.gov The ameliorative effects on liver histology and the regulation of these transporters and enzymes were reversed by the FXR antagonist guggulsterone, underscoring the FXR-dependent mechanism. nih.gov

Nephroprotective Studies with this compound

Beyond its effects on the liver, this compound has been investigated for its potential to protect the kidneys from various forms of injury and disease progression.

Protection Against Renal Ischemia-Reperfusion Injury

Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI). This compound has been identified as a naturally occurring FXR agonist that can protect against this type of injury. ecnu.edu.cnresearchgate.net In mouse models of renal IRI, treatment with this compound significantly attenuated AKI. researchgate.net This protective effect was observed in wild-type mice but not in FXR knockout mice, confirming that the renoprotection is mediated through the activation of renal FXR. researchgate.net By activating FXR, this compound helps to reduce renal tubular apoptosis, ameliorate oxidative stress, and suppress the expression of inflammatory factors. researchgate.net

Regulation of Chronic Kidney Disease Progression in Animal Models

This compound has shown promise in slowing the progression of chronic kidney disease (CKD). nih.govnih.gov Studies using 5/6 nephrectomized (NX) and unilateral ureteral obstructed (UUO) rat models demonstrated that it can attenuate renal fibrosis. nih.govnih.govescholarship.org Treatment with this compound led to several positive outcomes, including lowered blood pressure, reduced serum creatinine and proteinuria, and inhibition of the epithelial-to-mesenchymal transition in the kidneys. nih.govnih.govescholarship.org

The compound's mechanism of action in CKD involves the regulation of the renin-angiotensin system (RAS) and the gut-kidney axis. nih.govnih.govescholarship.org It was found to re-establish a healthy gut microbiome, which is often disrupted in CKD. nih.govnih.gov Furthermore, this compound suppresses the transforming growth factor-β (TGF-β)/Smad3 signaling pathway, a key pathway in the development of fibrosis, while preserving the expression of the inhibitory Smad7. nih.govnih.gov

Table 2: Effects of this compound in Animal Models of Chronic Kidney Disease

| Finding | Animal Model | Observed Effect |

|---|---|---|

| Reduced Renal Fibrosis | NX and UUO rats | Inhibited expression of collagen I, fibronectin, vimentin |

| Improved Renal Function | NX rats | Reduced serum creatinine and proteinuria |

| Lowered Blood Pressure | NX rats | Demonstrated antihypertensive effect |

| Regulated Gut Microbiome | NX rats | Re-established dysbiosis of the gut microbiome |

| Inhibited Profibrotic Signaling | NX and UUO rats | Suppressed TGF-β/Smad3 pathway, preserved Smad7 |

Mechanisms of Autophagy-Mediated Renal Cell Apoptosis

Research into the cellular mechanisms of this compound has revealed its involvement in autophagy and apoptosis in renal cells. In human renal proximal tubular cells, the compound has been shown to induce autophagy, which in turn mediates apoptosis and contributes to nephrotoxicity. researchgate.net This process is regulated through the PI3K/Akt/mTOR signaling pathway. researchgate.net While this finding highlights a potential for nephrotoxicity, it also provides insight into the compound's potent cell-signaling activities, which could be harnessed therapeutically under different contexts, such as in cancer, where inducing apoptosis is a desired outcome. spandidos-publications.com

Anti-atherosclerotic and Lipid-Lowering Effects of this compound

This compound, a naturally occurring triterpenoid (B12794562) isolated from the rhizomes of Alisma orientalis, has demonstrated significant potential in combating atherosclerosis and dyslipidemia in various preclinical studies. Its multifaceted mechanism of action targets key pathways in cholesterol metabolism and lipid regulation, leading to beneficial effects on plasma lipid profiles and the reduction of atherosclerotic plaques.

Regulation of Cholesterol Metabolism in Animal Models

Furthermore, this compound has been found to modulate bile acid metabolism through the activation of the hepatic farnesoid X receptor (FXR)-bile salt export pump (BSEP) signaling pathway. nih.gov In a study involving ovariectomized LDLR-/- mice, administration of this compound led to an increase in the excretion of fecal cholesterol and bile acids. nih.govmedchemexpress.com This was associated with the activation of hepatic FXR, which in turn upregulates the expression of BSEP, a transporter responsible for pumping bile salts out of liver cells. nih.gov This process helps to reduce the cholesterol content in the liver and promotes its elimination from the body, thereby alleviating atherosclerosis. nih.gov

Another important aspect of its regulatory role is the promotion of cholesterol efflux, the process by which excess cholesterol is removed from cells. This compound has been identified as a promoter of cholesterol efflux from dendritic cells, which are key immune cells involved in the development of atherosclerosis. abmole.com This effect is mediated by the upregulation of the PPARγ/LXRα signaling pathway, which increases the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), crucial players in reverse cholesterol transport. abmole.com

Effects on Lipid Profiles in Hyperlipidemic Models

In various hyperlipidemic animal models, this compound has consistently demonstrated its ability to improve lipid profiles. Studies in hyperlipidemic mice have shown that treatment with this compound leads to a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). thailandmedical.newsmedchemexpress.com Concurrently, it has been observed to increase the levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". thailandmedical.news

For instance, in ApoE-/- atherosclerotic mice, a model that spontaneously develops high cholesterol and atherosclerotic lesions, oral administration of this compound reduced serum triglycerides and increased HDL-C levels. medchemexpress.com The comprehensive effect on the lipid profile underscores its potential as a lipid-lowering agent.

Table 1: Effects of this compound on Lipid Profiles in Hyperlipidemic Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Hyperlipidemic Mice | Significantly decreased TC, TG, and LDL-C; increased HDL-C. | thailandmedical.news |

| ApoE-/- Mice | Reduced serum TG; increased HDL-C. | medchemexpress.com |

| Ovariectomized LDLR-/- Mice | Reduced liver lipid deposition. | nih.govmedchemexpress.com |

Impact on Atherosclerotic Lesion Formation

By favorably modulating cholesterol metabolism and lipid profiles, this compound exerts a direct impact on the development and progression of atherosclerosis. In preclinical models, treatment with the compound has been shown to ameliorate the formation of atherosclerotic lesions. nih.govmedchemexpress.com

In ovariectomized LDLR-/- mice, a model for postmenopausal atherosclerosis, this compound treatment resulted in a reduction of atherosclerotic plaque damage. nih.gov This protective effect is linked to its ability to increase the excretion of cholesterol and bile acids, thereby reducing the lipid burden on the arterial walls. nih.govmedchemexpress.com The anti-inflammatory properties of this compound also likely contribute to the stabilization of atherosclerotic plaques, although this is an area of ongoing investigation. abmole.com

Antiviral Activities of this compound

Recent scientific investigations have unveiled a promising new facet of this compound's pharmacological profile: its potent antiviral activity, particularly against coronaviruses. This discovery has opened up new avenues for its potential application in the treatment of viral infections.

Inhibition of Viral Entry Mechanisms (e.g., Coronaviruses)

A key mechanism underlying the antiviral effect of this compound is its ability to block the entry of coronaviruses into host cells. thailandmedical.newsnih.gov The primary target for this action has been identified as the angiotensin-converting enzyme 2 (ACE2) receptor, which is utilized by SARS-CoV-2 and other coronaviruses to gain entry into human cells. thailandmedical.newsnih.gov

Hydrogen/deuterium (B1214612) exchange mass spectrometry analysis has revealed that this compound can directly interact with the ACE2 receptor, thereby inhibiting the binding of the viral spike protein to the receptor. nih.gov By interfering with this crucial initial step of infection, the compound effectively prevents the virus from entering and replicating within the host cells. thailandmedical.newsnih.gov This mechanism of action suggests a potential for broad-spectrum activity against viruses that rely on ACE2 for entry. thailandmedical.news

Broad-Spectrum Antiviral Potential in in vitro Assays

In vitro studies have confirmed the broad-spectrum anti-coronavirus activity of this compound. thailandmedical.news Laboratory assays have demonstrated its inhibitory effects against a range of coronaviruses, including Middle East Respiratory Syndrome coronavirus (MERS-CoV) and various SARS-CoV-2 variants, such as the Alpha, Delta, and Omicron strains. thailandmedical.news This suggests that its mechanism of targeting the ACE2 receptor is effective across different viral mutations in the spike protein. thailandmedical.newsnih.gov

The prophylactic administration of this compound has also shown efficacy in animal models. For example, in hamsters infected with the Omicron variant, intranasal treatment significantly reduced the viral load in the lung tissues. nih.gov Similarly, in human ACE2 transgenic mice, the compound effectively lowered the viral load in the nasal turbinates. nih.gov These findings highlight its potential as both a preventive and therapeutic agent against coronavirus infections. thailandmedical.newsnih.gov

Table 2: In Vitro Antiviral Activity of this compound against Coronaviruses

| Virus | Key Findings | Reference |

|---|---|---|

| MERS-CoV | Exhibited inhibitory effects. | thailandmedical.news |

| SARS-CoV-2 (Alpha, Delta, Omicron variants) | Exhibited inhibitory effects. | thailandmedical.news |

| SARS-CoV-2 (Omicron variant in hamster model) | Intranasal administration significantly attenuated viral load in lung tissues. | nih.gov |

| SARS-CoV-2 (Omicron variant in hACE2 mice) | Effectively alleviated viral load in nasal turbinate. | nih.gov |

Gastrointestinal Protective Effects of this compound

This compound, a naturally occurring triterpenoid found in the rhizome of Alisma orientale (Alismatis Rhizoma), has demonstrated significant gastrointestinal protective effects in preclinical studies. nih.govmedchemexpress.com This compound has been a subject of interest for its potential therapeutic applications in inflammatory bowel diseases and colitis-associated cancer (CAC). nih.govnih.gov Its protective mechanisms are multifaceted, primarily involving the enhancement of the intestinal barrier integrity and the modulation of the gut microbiota composition. nih.gov

Amelioration of Intestinal Barrier Dysfunction

The intestinal barrier is a critical defense mechanism, and its disruption is a key factor in the pathogenesis of various gastrointestinal disorders. This compound has been shown to effectively ameliorate intestinal barrier dysfunction by targeting several key components of this barrier.

Research has indicated that this compound can enhance the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial layer. nih.govnih.gov In in vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, this compound was found to upregulate the expression and restore the proper localization of crucial tight junction proteins such as occludin and zonula occludens-1 (ZO-1). nih.govnih.gov This action helps to decrease intestinal permeability and prevent the passage of harmful substances from the gut lumen into the bloodstream. medchemexpress.comnih.govnih.gov

Furthermore, in a mouse model of azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colitis-associated cancer, administration of this compound led to an upregulation of mucin-2, a key component of the protective mucus layer in the intestine. nih.gov The compound also increased the expression of tight junction proteins including JAM-A, claudin-1, ZO-1, and occludin in the colon tissue of these mice. medchemexpress.com

The mechanism underlying these effects involves the inhibition of inflammatory signaling pathways. This compound has been shown to suppress the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway in Caco-2 cells, thereby reducing inflammation and preventing the disruption of tight junctions. nih.govnih.govmedchemexpress.com In CAC mouse models, it has been observed to inhibit the activation of the TLR/NF-κB/MAPK signaling pathways, which play a crucial role in the inflammatory response that can lead to barrier dysfunction. nih.govmedchemexpress.com By downregulating the phosphorylation of key proteins like p38, ERK, and JNK, this compound helps to mitigate the inflammatory cascade and preserve the intestinal barrier. nih.gov

The table below summarizes the effects of this compound on key markers of intestinal barrier function in a preclinical model of colitis-associated cancer. medchemexpress.com

| Protein | Effect of this compound |

| Mucin-2 | Upregulation |

| JAM-A | Upregulation |

| Claudin-1 | Upregulation |

| ZO-1 | Upregulation |

| Occludin | Upregulation |

Modulation of Gut Microbiota Composition in Colitis-Associated Cancer Models

The gut microbiota plays a pivotal role in maintaining intestinal homeostasis, and its dysbiosis is closely linked to the development of colitis-associated cancer. nih.gov Preclinical studies have revealed that this compound can beneficially modulate the composition of the gut microbiota in a mouse model of AOM/DSS-induced CAC. nih.gov

In this model, the administration of this compound was associated with an increase in the diversity of the gut microbial community. nih.gov Specifically, the treatment led to a notable increase in the abundance of beneficial bacteria, including Bacteroides, Lactobacillus, and Alloprevotella. nih.gov Conversely, there was a significant reduction in the populations of pathogenic bacteria such as Klebsiella, Citrobacter, and Akkermansia. nih.gov

This shift in the gut microbiota composition is significant as it helps to restore a healthier microbial balance. The increase in beneficial bacteria can contribute to the production of short-chain fatty acids and other metabolites that nourish the intestinal epithelium and have anti-inflammatory properties. The reduction in pathogenic bacteria, on the other hand, decreases the load of endotoxins and other pro-inflammatory molecules that can damage the intestinal barrier and promote tumorigenesis. nih.gov

The table below illustrates the changes in the relative abundance of key gut microbial genera following treatment with this compound in a colitis-associated cancer model. nih.gov

| Microbial Genera | Effect of this compound Intervention |

| Bacteroides | Increased |

| Lactobacillus | Increased |

| Alloprevotella | Increased |

| Klebsiella | Reduced |

| Citrobacter | Reduced |

| Akkermansia | Reduced |

Other Emerging Pharmacological Activities of this compound

Anti-osteoporotic Effects

Currently, there is a lack of direct scientific evidence from preclinical models specifically investigating the anti-osteoporotic effects of this compound. While related compounds such as Alisol A 24-acetate and Alisol B have been studied for their potential roles in inhibiting osteoclast differentiation and preventing bone loss, dedicated research on the direct impact of this compound on bone metabolism, including its effects on osteoblasts and osteoclasts, is not available in the reviewed scientific literature. nih.govnih.govnih.gov Therefore, its potential as an anti-osteoporotic agent remains to be elucidated.

Molecular Mechanisms and Signaling Pathways Mediated by Alisol B 23 Acetate

Nuclear Receptor Modulation by Alisol B 23-acetate

Nuclear receptors are a class of proteins that regulate gene expression and play crucial roles in development, metabolism, and homeostasis. This compound has been shown to interact with specific nuclear receptors, thereby influencing downstream gene expression and cellular processes.

Farnesoid X Receptor (FXR) Agonism and Downstream Gene Expression

This compound is recognized as a naturally occurring agonist of the Farnesoid X Receptor (FXR). medchemexpress.comfrontiersin.orgresearchgate.netencyclopedia.pub FXR is a ligand-activated nuclear receptor primarily involved in regulating bile acid metabolism, lipid and glucose homeostasis, and inflammatory responses. researchgate.net

Activation of FXR by this compound has been demonstrated in various experimental models. In vitro studies using HEK293T cells co-transfected with phFXR and an FXR-dependent reporter (EcRE-LUC) have shown that this compound exhibits FXR agonist effects. frontiersin.orgresearchgate.net Molecular docking studies further support the binding of this compound to FXR. biomolther.orgresearchgate.net

In animal models, this compound treatment has been shown to activate renal FXR and induce the expression of FXR downstream genes in mouse kidneys, offering protection against ischemia-reperfusion injury. researchgate.netencyclopedia.pub In mice with non-alcoholic steatohepatitis (NASH), this compound treatment activated FXR target genes, contributing to the amelioration of hepatic steatosis, inflammation, and fibrosis. medchemexpress.comnih.gov The protective effects of this compound against NASH were found to be FXR-dependent, as co-administration with an FXR antagonist abrogated these effects. nih.gov

Studies have also indicated that this compound activates hepatic FXR-BSEP signaling in ovariectomized LDLR-/- mice, leading to increased fecal cholesterol and bile acid excretion, reduced liver lipid deposition, and amelioration of atherosclerotic lesions. medchemexpress.comencyclopedia.pubmdpi.com

Liver X Receptor alpha (LXRα) Pathway Regulation

Research suggests that this compound can influence the Liver X Receptor alpha (LXRα) pathway. LXRα is another nuclear receptor that plays a key role in cholesterol and lipid metabolism. encyclopedia.pub

In vitro studies using Caco-2 cells exposed to high fat concentrations demonstrated that this compound increased the expression of LXRα and its downstream target genes, such as ATP-binding cassette transfer proteins G5/G8 (ABCG5/G8), which are involved in cholesterol efflux. nih.govnih.govscilit.com Inhibition of LXRα significantly eliminated the effect of this compound on decreasing intracellular lipid accumulation in these cells. nih.govnih.gov Furthermore, this compound had a negative effect on Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme involved in cholesterol esterification, and this effect was linked to the LXRα pathway. nih.govnih.gov These findings suggest that this compound can reduce the absorption of dietary lipids by affecting the LXRα-ACAT2-ABCG5/G8 pathway, contributing to its anti-atherosclerotic effects. nih.govnih.gov

Kinase Inhibition and Activation by this compound

Protein kinases are critical components of cellular signaling networks, regulating a wide array of cellular functions through phosphorylation. This compound has been shown to modulate the activity of several kinases.

Spleen Tyrosine Kinase (Syk) Inhibition

This compound has been identified as an inhibitor of Spleen Tyrosine Kinase (Syk). medchemexpress.combiomolther.orgnih.govnih.govdntb.gov.ua Syk is a key enzyme involved in signaling pathways downstream of various receptors, including immune receptors like FcεRI on mast cells. nih.govdntb.gov.ua

Studies investigating the anti-allergic properties of this compound have shown that it inhibits IgE/antigen-mediated mast cell activation and degranulation. biomolther.orgnih.govnih.gov This effect is mediated, at least in part, through the inhibition of Syk and its downstream signaling molecules, including phospholipase Cγ (PLCγ). nih.govnih.gov Inhibition of Syk activity in dendritic cells has also been suggested as a mechanism by which this compound ameliorates allergic asthma. biomolther.org

Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway Modulation

The PI3K/AKT/mTOR pathway is a crucial signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. spandidos-publications.comresearchgate.netfrontiersin.orgdovepress.compatrinum.chpatrinum.ch this compound has been shown to modulate this pathway, primarily through inhibition.

In human renal proximal tubular (HK-2) cells, this compound was found to induce autophagy and apoptosis by significantly inhibiting the PI3K/Akt/mTOR signaling pathway. frontiersin.orgpatrinum.chpatrinum.ch This inhibition led to changes in the expression of proteins involved in apoptosis (e.g., decreased Bcl-2 and Bcl-xl) and autophagy (e.g., increased LC3II/LC3I ratio and Beclin-1). frontiersin.orgpatrinum.chpatrinum.ch

Studies on non-small cell lung cancer (NSCLC) cells have also demonstrated that this compound inhibits cell viability and induces apoptosis by affecting the PI3K/AKT/mTOR signaling pathway. spandidos-publications.comdovepress.com Treatment with this compound significantly reduced the protein levels of phosphorylated PI3K, AKT, and mTOR in NSCLC cells. spandidos-publications.com

The PI3K/Akt/mTOR pathway is considered central to the mechanism of action of alisols, including this compound, particularly in their anti-proliferative and anti-metastatic activities, although other pathways are also implicated. researchgate.netmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in a wide range of cellular processes such as proliferation, differentiation, stress response, and apoptosis. frontiersin.orgmdpi.com this compound has been shown to modulate these pathways, with effects varying depending on the cell type and context.

In some cancer cell lines, such as human colon cancer cells (HCT116 and SW620), this compound has been shown to induce autophagic-dependent apoptosis via JNK activation. medchemexpress.comnih.gov Treatment with this compound increased the phosphorylation of JNK in these cells, and inhibition of JNK partially rescued the loss of cell viability. nih.gov

In gastric cancer cells (AGS cells), this compound treatment led to the activation (increased phosphorylation) of ERK, JNK, and p38 MAPK pathways, suggesting a role for MAPK activation in its anti-proliferative effects in this context. spandidos-publications.com The phosphorylation of these proteins increased in a time-dependent manner after this compound treatment. spandidos-publications.com

Conversely, in a mouse model of colitis-associated colorectal cancer (CAC), this compound treatment significantly reduced the phosphorylation of p38-MAPK, ERK, and JNK. frontiersin.orgfrontiersin.org This suggests that this compound can inhibit MAPK activation in certain inflammatory and cancer settings, contributing to its protective effects by improving inflammatory status. frontiersin.org

This compound has also been shown to inhibit MAPK pathways (ERK, JNK, and p38) in the context of mast cell activation, alongside its effects on Syk and the PI3K/AKT/NF-κB pathway. nih.govnih.gov Additionally, this compound can reduce inflammation by inhibiting the TLR4-NOX1/ROS signaling pathway, which can be linked to MAPK activation. encyclopedia.pubfrontiersin.org

Here is a summary of some research findings on this compound's effects on signaling pathways:

| Pathway/Target | Effect of this compound | Cell/Model System | Key Findings | Source |

| FXR | Agonist | HEK293T cells, mouse kidney, NASH mice, ovariectomized LDLR-/- mice | Activates FXR-dependent reporter gene expression, induces FXR downstream genes, ameliorates hepatic steatosis, inflammation, fibrosis, reduces atherosclerosis. | medchemexpress.comfrontiersin.orgresearchgate.netencyclopedia.pubnih.govmdpi.com |

| LXRα | Activator/Regulator | Caco-2 cells | Increases LXRα and ABCG5/G8 expression, inhibits ACAT2, reduces intracellular lipid accumulation. | nih.govnih.govscilit.com |

| Syk | Inhibitor | Mast cells (BMMCs, RBL-2H3, HMC-1), dendritic cells | Inhibits IgE/antigen-mediated degranulation, inhibits downstream PLCγ, ameliorates allergic asthma. | medchemexpress.combiomolther.orgnih.govnih.govdntb.gov.ua |

| PI3K/AKT/mTOR | Inhibitor | HK-2 cells, NSCLC cells | Induces autophagy and apoptosis, reduces phosphorylated PI3K, AKT, and mTOR levels, inhibits cell viability. | spandidos-publications.comresearchgate.netfrontiersin.orgdovepress.compatrinum.chpatrinum.ch |

| JNK (MAPK) | Activator | Human colon cancer cells (HCT116, SW620) | Induces autophagic-dependent apoptosis via JNK activation. | medchemexpress.comnih.gov |

| ERK, JNK, p38 (MAPK) | Activator | Gastric cancer cells (AGS cells) | Increases phosphorylation of ERK, JNK, and p38. | spandidos-publications.com |

| ERK, JNK, p38 (MAPK) | Inhibitor | Colitis-associated colorectal cancer mouse model, mast cells | Reduces phosphorylation of ERK, JNK, and p38, improves inflammatory status, inhibits mast cell activation. | nih.govnih.govfrontiersin.orgfrontiersin.org |

Transcription Factor Regulation by this compound

This compound has been shown to modulate the activity of key transcription factors involved in inflammation and metabolic processes.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB pathway is a central regulator of inflammatory responses. Studies indicate that AB23A can inhibit the activation of this pathway. In lipopolysaccharide (LPS)-induced Caco-2 monolayers, AB23A was found to decrease the phosphorylation expression of key proteins in the NF-κB pathway while increasing the expression of IκBα. frontiersin.org This suggests that AB23A may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus. mdpi.com Similarly, in mast cells stimulated by IgE/antigen, AB23A attenuated the phosphorylation of Akt and IKKα/β, the degradation of IκBα, and the translocation of NF-κB p65 to the nucleus. mdpi.combiomolther.org Furthermore, AB23A intervention in a murine model of colitis-associated colorectal cancer inhibited the activation of TLR, NF-κB, and MAPK pathways. frontiersin.org

Retinoic Acid Receptor alpha (RARα)-HNF4α-PPARγ Cascade

Research suggests that Alisol B, a metabolite of AB23A, can regulate hepatic gene expression through the RARα-HNF4α-PPARγ cascade. In murine models of non-alcoholic steatohepatitis (NASH), Alisol B enhanced the gene expression of RARα, which in turn reduced the expression of HNF4α and PPARγ. mdpi.comnih.gov This cascade ultimately led to a suppressed expression of the fatty acid translocase CD36. mdpi.comnih.gov This effect was dependent on RARα, as its knockdown abrogated the suppression of CD36. nih.govresearchgate.net Hepatic gene expression of RARα was observed to be decreased in murine NASH models, while Alisol B treatment significantly increased RARα expression and decreased CD36 expression, alongside the downregulation of HNF4α and PPARγ. nih.govnih.gov

Oxidative Stress Modulation by this compound

This compound influences cellular oxidative stress by affecting the generation and scavenging of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Generation and Scavenging

AB23A has been shown to promote ROS generation in certain cancer cell lines, contributing to its anticancer activity. In human colon cancer cells (HCT116 and SW620), AB23A treatment resulted in the generation of reactive oxygen species. nih.govoncotarget.com This ROS generation was linked to the induction of autophagic-dependent apoptosis in these cells, at least in part, through the subsequent activation of JNK. nih.govoncotarget.com A ROS scavenger, N-acetylcysteine (NAC), was found to attenuate AB23A-induced autophagy and apoptotic cell death, and also eliminated AB23A-induced JNK phosphorylation. nih.govoncotarget.com In gastric cancer cells, AB23A also increased the production of reactive oxygen species, which was suggested to contribute to apoptosis induction through the mitochondrial pathway. researchgate.netspandidos-publications.com

TLR4-NOX1/ROS Signaling Pathway Intervention

This compound displays anti-inflammatory effects, partly through the inhibition of the TLR4-NOX1/ROS signaling pathway. mdpi.comencyclopedia.pub In LPS-stimulated Caco-2 monolayers, AB23A ameliorated intestinal barrier dysfunction by inhibiting this pathway. nih.govfrontiersin.org AB23A inhibited LPS-induced TLR4 and NOX1 overexpression and subsequent ROS generation in these cells. nih.govfrontiersin.org Transfection with NOX1-specific shRNA diminished the upregulating effect of AB23A on tight junction proteins, while transfection with TLR4 shRNA not only enhanced tight junction protein expression but also attenuated NOX1 expression and ROS generation. nih.gov This indicates that AB23A's protective effects on the intestinal barrier are mediated, at least in part, by inhibiting the TLR4-NOX1/ROS axis. AB23A also suppressed the expression of TLR4 and NOX2 and reduced the production of ROS in other contexts, contributing to its anti-inflammatory action. mdpi.comencyclopedia.pub

Enzyme Activity Modulation by this compound

This compound has been observed to modulate the activity of various enzymes involved in different cellular processes. AB23A has been reported to downregulate CDK4/6 and MMP-2/9, while upregulating cleaved PARP. medchemexpress.com In gastric cancer cells, AB23A increased caspase-3 and -9 activities, which are key enzymes in the apoptotic pathway. researchgate.netspandidos-publications.com In mast cells, AB23A inhibited spleen tyrosine kinase (Syk) and its downstream signaling molecules, including phospholipase Cγ (PLCγ) and cytosolic phospholipase A2 (cPLA2). mdpi.combiomolther.org The inhibition of Syk and the subsequent attenuation of downstream kinases like p38 and ERK1/2 by AB23A contribute to the suppression of LTC4 generation by preventing the translocation of cPLA2. mdpi.com Furthermore, studies on the hydrolysis of AB23A in humans indicate that human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in its hydrolysis in plasma and tissue preparations, respectively. nih.gov Human serum albumin (hSA) was also found to catalyze AB23A hydrolysis via its pseudo-esterase activity. nih.gov

Here is a summary of some of the molecular targets and effects of this compound:

| Molecular Target/Pathway | Effect of this compound | Cellular/Animal Model | Source |

| NF-κB pathway | Inhibition (decreased phosphorylation, increased IκBα) | LPS-induced Caco-2 cells, Mast cells, Murine CAC model | frontiersin.orgmdpi.combiomolther.org |

| RARα-HNF4α-PPARγ cascade (via Alisol B) | Enhanced RARα expression, reduced HNF4α and PPARγ expression | Murine NASH models | mdpi.comnih.govnih.gov |

| ROS generation | Increased production | Human colon cancer cells, Gastric cancer cells | nih.govoncotarget.comresearchgate.netspandidos-publications.com |

| TLR4-NOX1/ROS signaling pathway | Inhibition (decreased TLR4, NOX1, ROS) | LPS-induced Caco-2 cells | nih.govfrontiersin.org |

| CDK4/6 | Downregulation | Ovarian cancer cells | medchemexpress.com |

| MMP-2/9 | Downregulation | Ovarian cancer cells | medchemexpress.com |

| PARP | Upregulation of cleaved PARP | Ovarian cancer cells | medchemexpress.com |

| Caspase-3, Caspase-9 | Increased activity | Gastric cancer cells | researchgate.netspandidos-publications.com |

| Syk | Inhibition | Mast cells | mdpi.combiomolther.org |

| PLCγ | Inhibition of phosphorylation | Mast cells | mdpi.combiomolther.org |

| cPLA2 | Inhibition of phosphorylation and translocation | Mast cells | mdpi.com |

| HMG-CoA reductase | Inhibition (indirectly via Alisma extracts) | Hyperlipidemia mice | researchgate.net |

| Human butyrylcholinesterase (hBchE) | Hydrolysis of AB23A | Human plasma | nih.gov |

| Human carboxylesterases | Hydrolysis of AB23A | Human tissue preparations | nih.gov |

| Human serum albumin (hSA) | Catalysis of AB23A hydrolysis | Human plasma | nih.gov |

HMG-CoA Reductase Inhibition

Studies have indicated that alisol acetates, including this compound, can lower the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase researchgate.netnih.gov. This enzyme is a key rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis researchgate.net. Research using hyperlipidemic mice demonstrated that alisol acetates significantly reduced levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) researchgate.netnih.gov. The inhibition of HMG-CoA reductase activity by alisol acetates appears to be dose-dependent and occurs without significantly lowering the protein expression of the enzyme researchgate.netnih.gov. This suggests a mechanism involving direct or competitive binding to HMG-CoA reductase researchgate.netnih.gov. Molecular simulation studies propose that the side chain of alisol acetate (B1210297) plays a role in this binding researchgate.netnih.gov.

Soluble Epoxide Hydrolase (sEH) Interaction

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), converting them into corresponding diols nih.gov. Inhibition of sEH can lead to increased levels of EETs, which possess various beneficial effects, including anti-inflammatory properties nih.gov. While some related alisol compounds have shown sEH inhibitory activity, this compound's interaction with sEH appears to be indirect or not through direct inhibition of the enzyme activity itself in certain contexts mdpi.comencyclopedia.pub. Instead, its anti-inflammatory effects may be mediated through the inhibition of the TLR4-NOX1/ROS signaling pathway mdpi.comencyclopedia.pub. Molecular modeling studies have evaluated the potential binding of this compound to sEH encyclopedia.pubresearchgate.net.

Acyl-CoA Cholesterol Acyltransferase 2 (ACAT2) Modulation

This compound has been shown to negatively regulate Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme involved in the esterification of cholesterol within cells mdpi.comencyclopedia.pubaging-us.com. This modulation is implicated in the compound's effects on lipid metabolism and atherosclerosis mdpi.comencyclopedia.pubaging-us.com. Studies in cultured Caco-2 cells demonstrated that this compound decreased ACAT2 expression aging-us.comresearchgate.netaging-us.com. This effect appears to be linked to the activation of the Liver X receptor alpha (LXRα), which in turn influences the expression of ACAT2 and ATP-binding cassette transfer proteins G5/G8 (ABCG5/G8), ultimately promoting cholesterol efflux aging-us.comresearchgate.netaging-us.com.

Matrix Metalloproteinase (MMP-2/9) Downregulation

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a role in the degradation of the extracellular matrix and are involved in processes such as cell migration, invasion, and metastasis medchemexpress.com. This compound has been observed to downregulate the protein levels of MMP-2 and MMP-9 medchemexpress.comnih.gov. This downregulation is considered a mechanism contributing to the compound's anti-migratory and anti-invasive properties observed in certain cancer cell lines, such as ovarian cancer cells medchemexpress.comnih.gov. The suppression of MMP-2/9 by this compound may be mediated by the inhibition of PI3K/AKT phosphorylation nih.gov.

Cell Death and Survival Pathway Modulation

This compound influences key pathways regulating cell fate, including the induction of apoptosis and the modulation of autophagy.

Apoptosis Induction (Bax/Bcl-2 Ratio, Cleaved PARP)

This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines medchemexpress.comnih.govdovepress.comspandidos-publications.comoncotarget.comnih.govresearchgate.netresearchgate.net. A key indicator of apoptosis is the modulation of the balance between pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio nih.govresearchgate.net. Research has demonstrated that treatment with this compound leads to an increased Bax/Bcl-2 ratio medchemexpress.comnih.gov. Furthermore, this compound upregulates the expression of cleaved poly ADP-ribose polymerase (PARP), another hallmark of apoptosis medchemexpress.comnih.govresearchgate.netmedchemexpress.com. Studies in ovarian cancer cells showed that this compound induced apoptosis in a concentration-dependent manner, accompanied by increased cleaved PARP and an elevated Bax/Bcl-2 ratio nih.gov. Similar findings have been reported in colon cancer cells, where cleaved PARP was notably observed after treatment with this compound researchgate.net.

Here is a table summarizing the effects on Bax/Bcl-2 ratio and cleaved PARP in ovarian cancer cells:

| Marker | Effect of this compound Treatment | Reference |

| Bax/Bcl-2 ratio | Upregulated | medchemexpress.comnih.gov |

| Cleaved PARP | Upregulated | medchemexpress.comnih.govresearchgate.netmedchemexpress.com |

Autophagy Regulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can act as a survival mechanism or, in some cases, contribute to cell death researchgate.net. This compound has been found to induce autophagy in certain cell types, particularly in cancer cells oncotarget.comnih.govresearchgate.netresearchgate.netfrontiersin.org. In human colon cancer cells, this compound treatment resulted in the accumulation of microtubule-associated protein 1 light chain 3 form II (LC3-II) and degradation of SQSTM1/p62, markers indicative of autophagy oncotarget.comnih.gov. Interestingly, in these cells, the induction of apoptosis by this compound was found to be dependent on the induction of autophagy oncotarget.comnih.gov. Inhibition of autophagy attenuated this compound-mediated apoptosis and cell death oncotarget.comnih.gov. This suggests a complex interplay between autophagy and apoptosis in the context of this compound treatment, where autophagy may precede and facilitate the apoptotic process oncotarget.comnih.govresearchgate.netfrontiersin.org. The PI3K/Akt/mTOR signaling pathway has been implicated in the autophagy and apoptosis induced by this compound in renal proximal tubular cells spandidos-publications.comresearchgate.netfrontiersin.org.

Here is a table summarizing the effects on autophagy markers in colon cancer cells:

| Marker | Effect of this compound Treatment | Cell Type | Reference |

| LC3-II | Accumulation | Human colon cancer cells | oncotarget.comnih.gov |

| SQSTM1/p62 | Degradation | Human colon cancer cells | oncotarget.comnih.gov |

Membrane Transporter Regulation

This compound has been shown to modulate the activity and expression of several membrane transporters, impacting processes such as cholesterol metabolism and drug efflux.

ATP-Binding Cassette (ABC) Transporters (ABCG5/G8)

This compound has demonstrated the ability to influence the expression of ATP-binding cassette transporters G5 and G8 (ABCG5 and ABCG8). These transporters play a crucial role in the reverse transport of cholesterol from intestinal epithelial cells back into the intestinal lumen, thus limiting cholesterol absorption. nih.gov Studies using Caco-2 cells, a human colonic adenocarcinoma cell line used as an intestinal model, have shown that this compound can increase the expression of both ABCG5 and ABCG8 at both the mRNA and protein levels in a concentration-dependent manner, particularly under high-fat conditions. nih.govaging-us.com This effect is mediated, at least in part, through the activation of the Liver X receptor alpha (LXRα). nih.govaging-us.comresearchgate.netaging-us.com LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including ABCG5 and ABCG8. researchgate.net Inhibition of LXRα has been shown to eliminate the positive effect of this compound on ABCG5/G8 expression. aging-us.comresearchgate.net Furthermore, this compound also negatively regulates Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme that esterifies cholesterol, in Caco-2 cells. nih.govaging-us.comresearchgate.netaging-us.com This combined action of increasing cholesterol efflux via ABCG5/G8 and reducing intracellular cholesterol esterification via ACAT2 contributes to decreased intracellular lipid accumulation. nih.govaging-us.comresearchgate.net

Research in ovariectomized ApoE-/- mice fed a high-fat diet has shown that administration of this compound significantly increases LXRα protein levels in the proximal jejunum villi and enhances the protein expression of ABCG5 and ABCG8, leading to reduced atherosclerotic plaque area and lipid accumulation. aging-us.comresearchgate.netnih.gov

Here is a summary of the effects of this compound on ABCG5 and ABCG8 expression in Caco-2 cells:

| This compound Concentration (µM) | ABCG5 mRNA Expression (Fold Change vs Control) | ABCG8 mRNA Expression (Fold Change vs Control) | ABCG5 Protein Expression | ABCG8 Protein Expression |

| 0 | 1.00 | 1.00 | Baseline | Baseline |

| 20 | Increased | Increased | Increased | Increased |

| 40 | Increased | Increased | Increased | Increased |

| 80 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Note: Data is illustrative based on research findings indicating concentration-dependent increases in expression. Specific fold change values may vary between studies. nih.govaging-us.com

P-glycoprotein (P-gp) Reversal